molecular formula C15H14ClN3O6 B1665452 Acreozast CAS No. 123548-56-1

Acreozast

Cat. No.: B1665452
CAS No.: 123548-56-1
M. Wt: 367.74 g/mol
InChI Key: VNVBCWREJHKWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acreozast involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route is proprietary and not fully disclosed in public literature. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves the condensation of appropriate starting materials under controlled conditions.

    Functional group modifications: Introduction of specific functional groups such as chlorides, nitriles, and esters through reactions like halogenation, nitration, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Purification processes: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acreozast undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitriles and other groups to amines or alcohols.

    Substitution: Halogenation and nitration reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another histamine release inhibitor used for treating allergies.

    Loratadine: A non-sedating antihistamine used for allergic reactions.

    Fexofenadine: An antihistamine used to treat seasonal allergies.

Uniqueness

Acreozast is unique in its specific inhibition of histamine release primed with IL-3, which may offer advantages in treating conditions with an inflammatory component . Unlike other antihistamines, this compound targets the underlying cellular mechanisms involved in histamine release .

Properties

CAS No.

123548-56-1

Molecular Formula

C15H14ClN3O6

Molecular Weight

367.74 g/mol

IUPAC Name

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate

InChI

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

VNVBCWREJHKWSG-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N

Appearance

Solid powder

123548-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile
TYB 2285
TYB-2285

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3,5-diaminobenzonitrile (6.7 g) in pyridine (150 ml) is added dropwise acetoxyacetyl chloride (9.5 ml) at room temperature. The mixture is stirred at room temperature for 3 hours, and thereafter, pyridine is distilled off under reduced pressure. To the residue is added water, and the resulting solid substance is separated by filtration and dissolved in chloroform, and the insoluble substance is filtered off. The filtrate is washed with water and then with aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting solid substance is recrystallized from ethanol to give the title compound (4.3 g) having the following physical properties.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acreozast
Reactant of Route 2
Reactant of Route 2
Acreozast
Reactant of Route 3
Reactant of Route 3
Acreozast
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acreozast
Reactant of Route 5
Reactant of Route 5
Acreozast
Reactant of Route 6
Reactant of Route 6
Acreozast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.